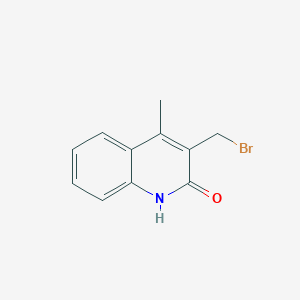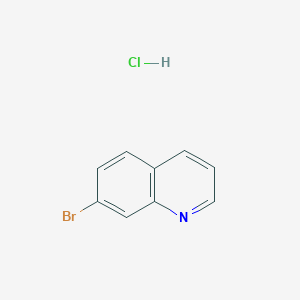
3-(Bromomethyl)-4-methylquinolin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-4-methylquinolin-2(1h)-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromomethyl group at the 3-position and a methyl group at the 4-position of the quinoline ring, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methylquinolin-2(1h)-one typically involves the bromination of 4-methylquinolin-2(1h)-one. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the desired bromomethyl derivative .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more environmentally friendly and cost-effective reagents. For instance, the use of bromine (Br2) in the presence of a suitable catalyst can enhance the yield and purity of the product. The reaction conditions, such as temperature and reaction time, are carefully controlled to minimize the formation of by-products .
化学反応の分析
Types of Reactions
3-(Bromomethyl)-4-methylquinolin-2(1h)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of methylquinoline derivatives
科学的研究の応用
3-(Bromomethyl)-4-methylquinolin-2(1h)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
作用機序
The mechanism of action of 3-(Bromomethyl)-4-methylquinolin-2(1h)-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The quinoline ring system can intercalate with DNA, affecting replication and transcription .
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.
4-Methylquinoline: Lacks the bromomethyl group but shares the quinoline core structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with different reactivity and applications
Uniqueness
3-(Bromomethyl)-4-methylquinolin-2(1h)-one is unique due to the presence of both a bromomethyl and a methyl group on the quinoline ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for further chemical modifications .
特性
CAS番号 |
91348-38-8 |
|---|---|
分子式 |
C11H10BrNO |
分子量 |
252.11 g/mol |
IUPAC名 |
3-(bromomethyl)-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-7-8-4-2-3-5-10(8)13-11(14)9(7)6-12/h2-5H,6H2,1H3,(H,13,14) |
InChIキー |
QKNNOLUDSGKRFP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)



![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)


![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)



